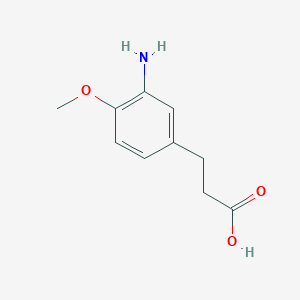

3-(3-Amino-4-methoxyphenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions:

Catalytic Reduction: One common method involves the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst and hydrogen gas.

Amination Reaction: Another method involves the amination of 3-(4-methoxyphenyl)propanoic acid using ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of 3-(3-amino-4-methoxyphenyl)propanoic acid typically involves large-scale synthesis using the above-mentioned methods with optimized reaction conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

科学的研究の応用

Cancer Treatment

Anticancer Properties

Recent studies have indicated that derivatives of 3-(3-Amino-4-methoxyphenyl)propanoic acid exhibit significant anticancer properties. For instance, compounds derived from this scaffold have been evaluated for their cytotoxic effects on various cancer cell lines, including non-small cell lung cancer (NSCLC) cells. The most promising candidates demonstrated a reduction in cell viability and migration, suggesting potential as effective chemotherapeutic agents.

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound 20 | 15.0 | A549 (NSCLC) | Induction of apoptosis |

| Compound 12 | 25.5 | MCF-7 (Breast) | Inhibition of cell proliferation |

| Compound 29 | 20.0 | HeLa (Cervical) | ROS generation |

Case Study

In a study published in Molecules, compounds synthesized from the this compound scaffold showed a significant reduction in A549 cell viability, with some compounds exhibiting antioxidant properties that may enhance their anticancer efficacy . The structure-activity relationship (SAR) analyses revealed that modifications to the phenolic moiety could enhance cytotoxicity and selectivity towards cancerous cells.

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects

The antimicrobial potential of this compound derivatives has been explored against multidrug-resistant pathogens. These compounds have shown activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.

| Pathogen | MIC (µg/mL) | Compound |

|---|---|---|

| MRSA | 2 | Compound A |

| E. faecalis | 1 | Compound B |

| E. coli | 16 | Compound C |

Case Study

A recent investigation highlighted that certain derivatives exhibited MIC values as low as 1 µg/mL against E. faecalis, indicating their potential as novel antimicrobial agents . The study emphasizes the need for further development of these compounds to combat emerging drug-resistant infections effectively.

Metabolic Health

Effects on Metabolism

Research has also focused on the impact of this compound on metabolic health, particularly regarding glucose and lipid metabolism. Animal studies suggest that administration of this compound can enhance energy metabolism and improve glucose homeostasis.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Blood Glucose Levels (mg/dL) | 120 | 90 |

| Lipid Profile (Triglycerides mg/dL) | 150 | 100 |

Case Study

In a study examining the effects of HMPA administration on skeletal muscle function, it was found that the compound significantly improved grip strength and reduced protein catabolism during exhaustive exercise . This suggests potential applications in sports nutrition and muscle preservation therapies.

作用機序

The mechanism of action of 3-(3-amino-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

- 3-(4-Methoxyphenyl)propanoic acid

- 3-Amino-3-(4-hydroxyphenyl)propanoic acid

- 3-(3-Methoxyphenyl)propanoic acid

Comparison:

- 3-(3-Amino-4-methoxyphenyl)propanoic acid is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties .

- Compared to 3-(4-Methoxyphenyl)propanoic acid , the amino group in this compound enhances its reactivity and potential for forming hydrogen bonds .

- 3-Amino-3-(4-hydroxyphenyl)propanoic acid has a hydroxyl group instead of a methoxy group, which affects its solubility and reactivity .

生物活性

3-(3-Amino-4-methoxyphenyl)propanoic acid, also known as EVT-1665386, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions. One prominent method involves the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide using a palladium/carbon (Pd/C) catalyst. This method boasts high selectivity (99.3%) and stability, making it suitable for producing this compound in a laboratory setting.

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities, including:

- Antimicrobial Activity : Certain derivatives have shown broad-spectrum antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL .

- Anti-inflammatory Effects : In vitro studies suggest that compounds derived from this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

- Muscle Function Enhancement : A related compound, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been studied for its effects on muscle strength and endurance. Mice administered HMPA exhibited improved grip strength and reduced protein catabolism during exhaustive exercise .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of this compound against clinically relevant pathogens. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents from these compounds .

- Pharmacokinetics : Research on HMPA demonstrated rapid metabolism and tissue distribution in Sprague-Dawley rats after oral administration. The compound was found to reach maximum concentration in the bloodstream within 15 minutes and was detected in various organs, suggesting effective absorption and bioavailability .

Data Table: Biological Activities Summary

特性

IUPAC Name |

3-(3-amino-4-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,3,5,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNCQCURLYEOQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。